molecular formula C20H14ClF3N4O2S2 B2471214 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide CAS No. 392298-94-1

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Cat. No. B2471214
CAS RN: 392298-94-1
M. Wt: 498.92
InChI Key: GDTJUERHTLZEND-RMKNXTFCSA-N
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Description

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C20H14ClF3N4O2S2 and its molecular weight is 498.92. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Activities

The discovery of novel isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives, including compounds structurally related to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide, has shown significant in vivo antifungal activities. Specifically, these compounds have demonstrated efficacy against Pseudoperonospora cubensis, with certain derivatives exhibiting fungicidal activity comparable to commercial fungicides and the ability to trigger defense-related gene expression in plants, indicating potential as both direct antifungal agents and stimulators of plant innate immunity (Chen et al., 2019).

Anticancer and Antioxidant Evaluation

Derivatives of 1,3,4-thiadiazole, including molecules with similarities to the discussed compound, have been synthesized and evaluated for their anticancer and antioxidant activities. These studies have revealed that certain N-substituted-2-amino-1,3,4-thiadiazoles show promising activities, highlighting the potential of these compounds in the development of new anticancer therapies (Hamama et al., 2013).

Antitrypanosomal Activity

The synthesis of thiadiazolo-2-iminothiazolidin-4-ones and their derivatives, based on the heterocyclization reaction, has led to the discovery of compounds with significant antitrypanosomal activity. This suggests the potential use of such compounds in the treatment of diseases caused by Trypanosoma species, with specific derivatives showing high activity against Trypanosoma brucei gambiense (Lelyukh et al., 2017).

Synthesis of Biologically Active Compounds

Research into the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene has provided valuable insights into the chemical versatility and potential applications of 1,3,4-thiadiazole derivatives. These studies underscore the role of such compounds as precursors in the synthesis of a wide range of biologically active molecules, further emphasizing their significance in medicinal chemistry and drug design (Sharba et al., 2005).

properties

IUPAC Name

(E)-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O2S2/c21-14-8-7-13(20(22,23)24)10-15(14)25-17(30)11-31-19-28-27-18(32-19)26-16(29)9-6-12-4-2-1-3-5-12/h1-10H,11H2,(H,25,30)(H,26,27,29)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTJUERHTLZEND-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

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